

TC14012 stability and storage best practices.

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Compound of Interest

Compound Name: TC14012

Cat. No.: B15611473

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TC14012 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of **TC14012**.

Frequently Asked Questions (FAQs)

Q1: What is **TC14012** and what is its primary mechanism of action?

TC14012 is a serum-stable, peptidomimetic antagonist of the CXCR4 receptor, with an IC₅₀ of 19.3 nM.^{[1][2]} It also functions as a potent agonist for the CXCR7 receptor, with an EC₅₀ of 350 nM for recruiting β -arrestin 2 to CXCR7.^{[1][2]} This dual functionality allows it to play a role in various biological processes, including anti-HIV and anti-cancer activity.^{[1][2]} **TC14012** has been shown to lead to Erk 1/2 phosphorylation in cells expressing endogenous CXCR7 but not CXCR4.^{[1][3]}

Q2: What are the recommended storage conditions for **TC14012**?

Proper storage of **TC14012** is crucial for maintaining its stability and activity. Recommendations for both powder and solvent-based solutions are summarized below.

Q3: How should I reconstitute and prepare stock solutions of **TC14012**?

For reconstitution, it is recommended to first attempt to dissolve the peptide in water.^[2] If solubility issues arise, a 10%-30% acetic acid solution can be used.^[2] For very hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with water to the

desired concentration.[2] It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]

Q4: I am observing precipitation in my **TC14012** solution. What should I do?

If precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[1]

Q5: What is the stability of **TC14012** in powder form and in solution?

The stability of **TC14012** depends on the storage conditions. As a powder, it is stable for up to 3 years when stored at -20°C.[4] Once dissolved, the stability is reduced.

Quantitative Data Summary

| Form | Storage Temperature | Duration |
|------------|---------------------|-------------|
| Powder | -80°C | 2 years[1] |
| Powder | -20°C | 1 year[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |

Experimental Protocols

Protocol 1: In Vitro β -Arrestin Recruitment Assay

This protocol is based on the methodology used to determine the agonist activity of **TC14012** on CXCR7.

- Cell Culture: Use a cell line expressing CXCR7, such as HEK293 cells transfected with a CXCR7 construct or U373 glioma cells which endogenously express CXCR7.[3]
- Assay Principle: A common method is a BRET (Bioluminescence Resonance Energy Transfer)-based assay where CXCR7 is fused to a BRET donor (e.g., Renilla luciferase) and β -arrestin 2 is fused to a BRET acceptor (e.g., YFP).[3]

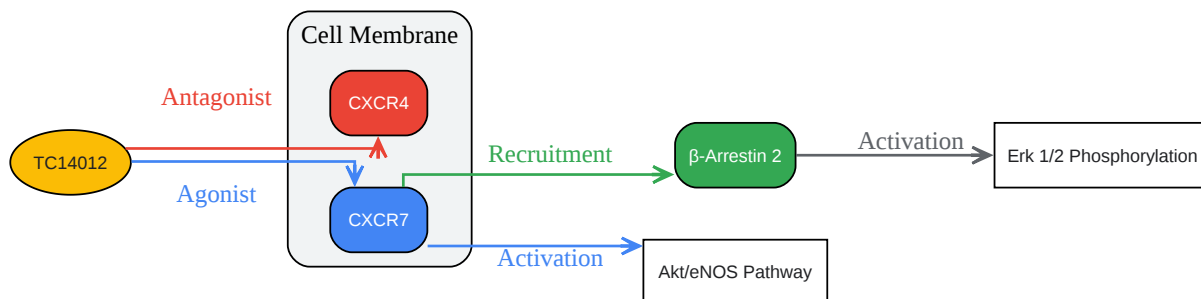
- Procedure:
 - Seed the cells in a suitable plate format (e.g., 96-well plate).
 - The following day, replace the culture medium with a serum-free medium.
 - Add **TC14012** at various concentrations. A typical starting concentration could be 1 mM, with serial dilutions performed.[\[1\]](#)
 - Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
 - Add the luciferase substrate and measure the BRET signal using a plate reader capable of detecting both donor and acceptor emissions.
- Data Analysis: The BRET ratio is calculated, and the data are fitted to a dose-response curve to determine the EC50 value. For **TC14012**, the reported EC50 for β -arrestin 2 recruitment to CXCR7 is 350 nM.[\[1\]](#)[\[2\]](#)

Protocol 2: In Vivo Solution Preparation

For in vivo experiments, a clear stock solution should first be prepared using an in vitro method, followed by the addition of co-solvents. The working solution should be prepared fresh on the day of the experiment.[\[1\]](#)

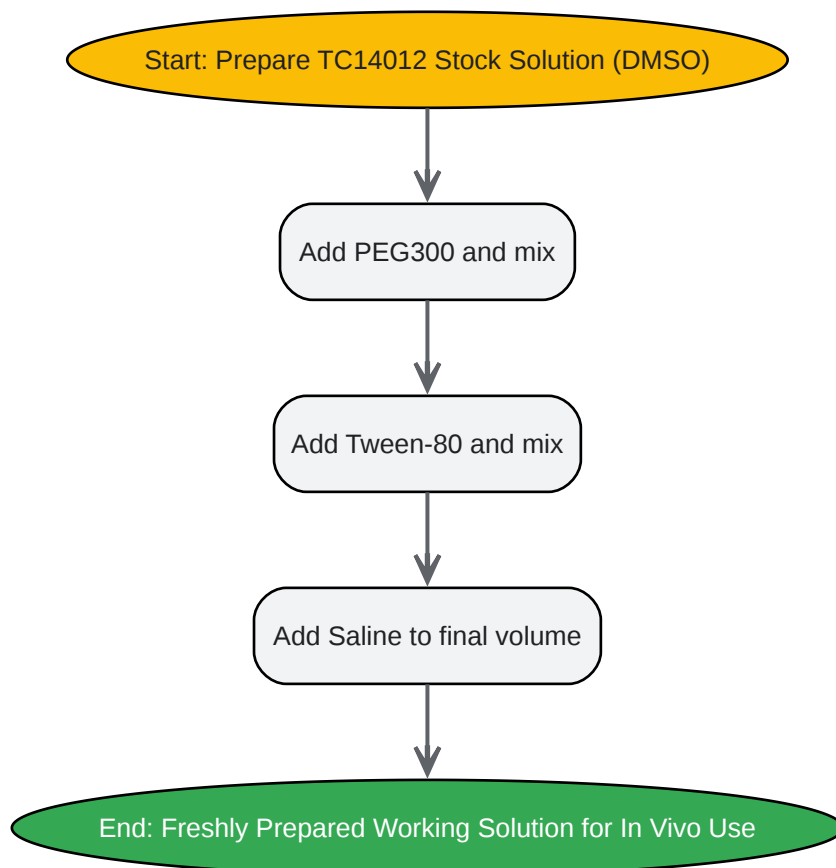
- Example Protocol for a 1 mL Working Solution:
 - Prepare a stock solution of **TC14012** in DMSO (e.g., 16.7 mg/mL).[\[1\]](#)
 - To 400 μ L of PEG300, add 100 μ L of the DMSO stock solution and mix thoroughly.[\[1\]](#)
 - Add 50 μ L of Tween-80 and mix until the solution is homogeneous.[\[1\]](#)
 - Add 450 μ L of saline to adjust the final volume to 1 mL.[\[1\]](#) This protocol yields a clear solution of ≥ 1.67 mg/mL.[\[1\]](#)

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **TC14012** dual mechanism of action.



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Caption: In vivo solution preparation workflow.

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